1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride
Descripción general
Descripción
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N6 and its molecular weight is 291.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride is a synthetic compound with potential therapeutic applications. Its unique structure combines a triazolo-pyridazine moiety with a piperazine ring, which may impart specific biological activities relevant to various pharmacological targets.
- Molecular Formula : C10H16Cl2N6
- Molecular Weight : 291.18 g/mol
- IUPAC Name : 3-methyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine; dihydrochloride
- CAS Number : 1306605-44-6
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-parasitic properties and potential as a therapeutic agent against various diseases.
Antiparasitic Activity
Recent studies have highlighted the compound's efficacy against Cryptosporidium species. The compound was found to exhibit significant in vitro activity with an effective concentration (EC50) of approximately 3.8 μM against C. parvum . This finding positions it as a candidate for further development in treating cryptosporidiosis, especially in immunocompromised patients where existing treatments are inadequate.
Structure-Activity Relationship (SAR)
The optimization of the piperazine linker in related compounds has shown that modifications can enhance biological activity. For instance, substituting the piperazine with an acetamide linker has led to improved efficacy and reduced cardiotoxicity associated with hERG channel inhibition . This illustrates the importance of structural modifications in enhancing therapeutic profiles.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vivo Studies : Research indicated that derivatives of triazolopyridazines rapidly eliminate C. parvum in culture systems, contrasting with traditional treatments that may inhibit growth without eliminating the parasite .
- Pharmacokinetics : The pharmacokinetic profile suggests prolonged exposure in the small intestine, which is critical for targeting intestinal parasites effectively .
- Toxicity Assessments : While initial findings demonstrate promising efficacy, further studies are required to evaluate long-term safety and potential side effects associated with chronic use.
Table 1: Summary of Biological Activities
Activity Type | Target Organism | EC50 (μM) | Remarks |
---|---|---|---|
Antiparasitic | C. parvum | 3.8 | Effective in vitro but requires optimization |
Cardiotoxicity | hERG Channel | Modest | Potential risk; needs further investigation |
Table 2: Structure-Activity Relationships
Compound Variant | Linker Type | Efficacy (EC50) | Notes |
---|---|---|---|
Original Compound | Piperazine | 3.8 | Base compound |
Optimized Variant | Acetamide | 0.17 | Improved potency and reduced toxicity |
Propiedades
IUPAC Name |
3-methyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6.2ClH/c1-8-12-13-9-2-3-10(14-16(8)9)15-6-4-11-5-7-15;;/h2-3,11H,4-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHYMUBHLICMDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.